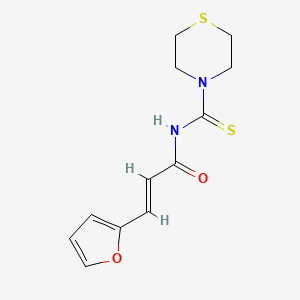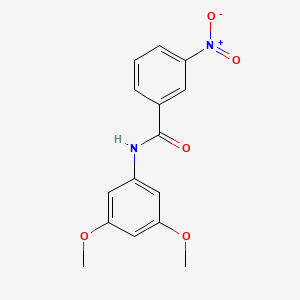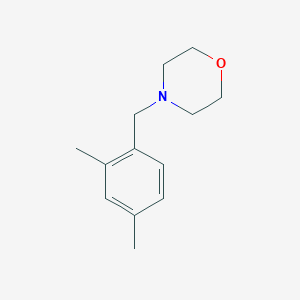
4-(2,4-dimethylbenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethylbenzyl)morpholine, also known as DMBM, is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
4-(2,4-dimethylbenzyl)morpholine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of novel compounds with biological activities such as anticancer, antiviral, and antibacterial properties. It has also been used as a ligand for the preparation of metal complexes with potential applications in catalysis, sensing, and imaging. Moreover, it has been used as a reagent for the synthesis of functionalized polymers with potential applications in drug delivery, tissue engineering, and other biomedical fields.
Mecanismo De Acción
The mechanism of action of 4-(2,4-dimethylbenzyl)morpholine is not fully understood, but it is believed to interact with specific targets in cells or organisms, leading to various biological effects. It has been reported to inhibit the activity of certain enzymes such as proteases and kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been reported to interact with specific receptors such as GABA and serotonin receptors, which are involved in the regulation of neurotransmission and mood.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(2,4-dimethylbenzyl)morpholine depend on the dose, route of administration, and target organism or cell type. It has been reported to induce cytotoxicity and apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been reported to modulate the activity of certain neurotransmitters such as GABA and serotonin, leading to anxiolytic and antidepressant effects. Moreover, it has been reported to exhibit anti-inflammatory and antioxidant effects, which are beneficial for the treatment of various diseases such as arthritis, diabetes, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dimethylbenzyl)morpholine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It can be easily modified to introduce different functional groups or to improve its solubility or bioavailability. However, it also has some limitations, including its potential toxicity, limited solubility in water, and potential side effects on certain cell types or organisms. Therefore, it is important to use appropriate safety measures and to carefully evaluate its biological effects before using it in lab experiments.
Direcciones Futuras
There are several future directions for the research on 4-(2,4-dimethylbenzyl)morpholine. One direction is to explore its potential applications in drug discovery and development, particularly in the areas of cancer, viral, and bacterial infections. Another direction is to investigate its mechanism of action and its interactions with specific targets in cells or organisms, which could provide insights into its biological effects and potential therapeutic applications. Moreover, there is a need to develop new synthetic methods for the preparation of novel derivatives of 4-(2,4-dimethylbenzyl)morpholine with improved biological activities and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 4-(2,4-dimethylbenzyl)morpholine involves the reaction of morpholine with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents, reaction conditions, and purification techniques.
Propiedades
IUPAC Name |
4-[(2,4-dimethylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-3-4-13(12(2)9-11)10-14-5-7-15-8-6-14/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDYPXVOQVNISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylbenzyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
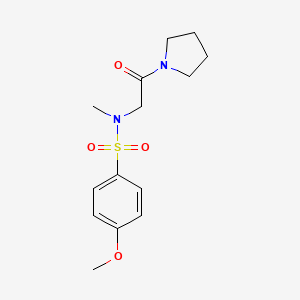
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)
![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)



![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)
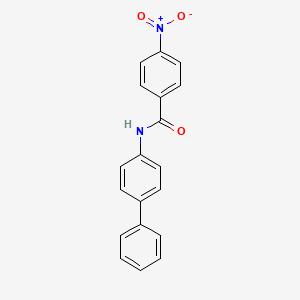
![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)
![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)
